Propan-2-yl 5-chloro-2-nitrobenzoate
Description
Overview of Halogenated Nitrobenzoate Esters in Contemporary Organic Chemistry
Halogenated nitrobenzoate esters are a class of organic compounds that serve as versatile intermediates in a wide range of synthetic applications. numberanalytics.comnumberanalytics.com They are foundational in the production of pharmaceuticals, agrochemicals, and dyes. numberanalytics.comnbinno.com The presence of both a halogen and a nitro group on the aromatic ring significantly influences the molecule's reactivity.
The nitro group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution, often requiring harsher reaction conditions. numberanalytics.comrsc.org Conversely, this electron-withdrawing nature increases the reactivity of the ester group toward nucleophilic attack. numberanalytics.com The halogen atom provides a site for various chemical transformations, including nucleophilic aromatic substitution, and its position relative to the other substituents is crucial for directing subsequent reactions. wikipedia.org For instance, 2-chloro-5-nitrobenzoic acid, an isomer of the parent acid of the title compound, is a precursor in the synthesis of the antibacterial drug Chlorquinaldol. nbinno.com
Significance of Ester Linkages within Substituted Aromatic Systems
The ester linkage is a fundamental functional group in organic chemistry, formed from the condensation of a carboxylic acid and an alcohol. quora.com In substituted aromatic systems, this linkage is pivotal to the compound's chemical behavior and utility. numberanalytics.com The reactivity of the ester's carbonyl group is significantly modulated by the electronic effects of the substituents on the aromatic ring. numberanalytics.com
Electron-withdrawing groups, such as the nitro and chloro groups found in propan-2-yl 5-chloro-2-nitrobenzoate, enhance the electrophilicity of the carbonyl carbon. This makes the ester more susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol, particularly under basic conditions (saponification). numberanalytics.compearson.com This predictable reactivity makes aromatic esters valuable as intermediates; the ester group can be used to protect a carboxylic acid during one reaction step and then easily removed in a later step. taylorandfrancis.com Furthermore, the ester group itself can be transformed into other functional groups, adding to its synthetic versatility. numberanalytics.com Recently, research has even demonstrated the ability to translocate an ester group on an aromatic ring, a reaction termed an "ester dance," which opens new pathways for creating uncommon substitution patterns. nih.gov
Current Research Landscape and Identified Knowledge Gaps in this compound Chemistry
The direct research landscape for this compound is highly specific and primarily documented within the context of its role as a synthetic intermediate. For example, its methyl ester counterpart, methyl 5-chloro-2-nitrobenzoate, is identified as a key intermediate in the synthesis of Tolvaptan, a selective vasopressin V2-receptor antagonist. researchgate.netnih.gov Synthesis procedures for this methyl ester are well-documented, typically involving the reaction of 5-chloro-2-nitrobenzoic acid with a methylating agent like dimethyl sulfate (B86663) in the presence of a base. researchgate.netnih.govechemi.com
While the synthesis and crystal structure of the closely related methyl ester have been characterized, a significant knowledge gap exists regarding the specific properties and broader synthetic potential of the isopropyl ester, this compound. There is a lack of publicly available, in-depth studies on its unique reaction kinetics, spectroscopic characterization, and potential applications beyond being a passive intermediate. Further investigation into its reactivity profile, particularly in comparison to its methyl and ethyl analogs, could reveal unique synthetic advantages. orgsyn.org
Scope and Academic Objectives of the Research Outline
The primary objective of this research outline is to systematically collate and present the existing chemical knowledge pertinent to this compound. By first establishing the broader context of halogenated nitrobenzoate esters and the role of ester linkages in aromatic systems, this article aims to create a foundational understanding. It seeks to highlight the established importance of analogous compounds, thereby underscoring the potential utility of the title compound.
A key academic goal is to clearly delineate the current boundaries of knowledge and identify the specific research gaps concerning this compound. By focusing solely on its chemical context, synthesis, and the significance of its structural components, this work intends to provide a precise and authoritative reference for organic chemists. The structured analysis aims to stimulate further academic inquiry into the compound's specific properties and to encourage the exploration of its potential in novel synthetic methodologies.
Structure
3D Structure
Properties
CAS No. |
51282-57-6 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
propan-2-yl 5-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-6(2)16-10(13)8-5-7(11)3-4-9(8)12(14)15/h3-6H,1-2H3 |
InChI Key |
XKQPTNNHSOZIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Chemical Transformations
Mechanistic Pathways of Ester Hydrolysis in the Presence of Substituents
The hydrolysis of the ester functional group in propan-2-yl 5-chloro-2-nitrobenzoate can be catalyzed by either acid or base. The rates and mechanisms of these reactions are significantly influenced by the electronic effects of the chloro and nitro substituents on the benzoate (B1203000) ring.
Acid-Catalyzed Hydrolysis Mechanisms
Acid-catalyzed hydrolysis of esters generally proceeds via a multi-step mechanism. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (propan-2-ol in this case) regenerates the catalyst and yields the carboxylic acid.
Base-Catalyzed Hydrolysis Mechanisms
Base-catalyzed hydrolysis, or saponification, of esters typically follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide (propan-2-oxide) as the leaving group and forming the carboxylate anion.
The presence of electron-withdrawing groups like nitro and chloro groups significantly accelerates the rate of base-catalyzed hydrolysis. brainly.comnih.gov These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. brainly.comchemrxiv.org The nitro group, particularly when in the para or ortho position, can stabilize the negatively charged tetrahedral intermediate through resonance, further increasing the reaction rate. brainly.comstackexchange.com Studies on similar substituted benzoates have shown that the rate constants for hydrolysis are well-correlated by the Hammett equation, with a positive ρ value indicating that electron-withdrawing substituents enhance the reaction rate. researchgate.netacs.org For instance, a nitro group at the 4-position can increase the rate of alkaline hydrolysis of ethyl benzoate by approximately 120 times. rsc.org
Interactive Table: Effect of Substituents on Base-Catalyzed Hydrolysis Rates of Benzoate Esters
| Substituent | Position | Relative Rate Enhancement | Reference |
| -NO₂ | 4- (para) | ~120x | rsc.org |
| -NO₂ | 2- (ortho) | ~7x | rsc.org |
| -Cl | para | Moderate increase | nih.gov |
| -OCH₃ | para | Decrease | brainly.com |
This table illustrates the general trends observed for substituent effects on the base-catalyzed hydrolysis of benzoate esters. The exact rate enhancement for this compound would require specific experimental data.
Reactivity and Transformation Pathways of the Nitro Group
The nitro group is a key functional group that dictates much of the chemical reactivity of this compound.
Reductive Transformations of Nitroaromatic Systems
The nitro group on the aromatic ring is readily susceptible to reduction, which can proceed through various pathways to yield different products depending on the reducing agent and reaction conditions. numberanalytics.com The reduction is a six-electron process that can occur in a stepwise manner, forming nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. nih.govacs.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. orientjchem.org
Chemical Reduction: A variety of chemical reducing agents can be used, including metals in acidic media (e.g., Sn/HCl, Fe/HCl, Zn/HCl) and metal hydrides. mdpi.comcsbsju.edu The choice of reductant can sometimes allow for selective reduction to intermediate stages like the hydroxylamine. mdpi.com
Electrochemical Reduction: This method involves the use of an electric current to drive the reduction process. rsc.org
The transformation typically follows the Haber-Lukashevich mechanism, which outlines the sequential reduction from the nitro group to the nitroso, then to the hydroxylamine, and finally to the amine. orientjchem.orgrsc.org
Table: Products of Nitro Group Reduction
| Product | Functional Group | Oxidation State of Nitrogen |
| Nitrosobenzene | -N=O | +1 |
| Phenylhydroxylamine | -NHOH | -1 |
| Aniline | -NH₂ | -3 |
Influence of the Nitro Group on Aromatic Ring Electrophilicity and Reactivity
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. numberanalytics.comvaia.com This has a profound impact on the reactivity of the aromatic ring.
Deactivation towards Electrophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group significantly deactivates the benzene (B151609) ring towards electrophilic attack. numberanalytics.comquora.com It reduces the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.comvedantu.com Resonance structures show that the ortho and para positions are particularly electron-deficient, bearing a partial positive charge. quora.comvedantu.com Consequently, if an electrophilic substitution reaction were to occur, it would be directed to the meta position, which is the least deactivated. numberanalytics.comquora.com
Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.com This is especially true when the nitro group is positioned ortho or para to a good leaving group, such as the chloro substituent in this molecule. libretexts.org The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. stackexchange.comyoutube.com
Reactivity of the Chloro Substituent on the Benzoate Ring
The chlorine atom on the benzoate ring of this compound is also a site of potential reactivity, primarily through nucleophilic aromatic substitution.
As an aryl halide, the chloro substituent is generally unreactive towards nucleophilic substitution under normal conditions. However, its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group, particularly in the ortho position. libretexts.orgd-nb.info The nitro group activates the ring towards nucleophilic attack, making the carbon atom to which the chlorine is attached more electrophilic and stabilizing the intermediate carbanion. stackexchange.comlibretexts.org
The mechanism for this substitution is typically an addition-elimination pathway (SNAr). A nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex. stackexchange.comyoutube.com The negative charge in this intermediate is delocalized onto the nitro group. In a subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org
The reactivity of the chloro substituent is dependent on its position relative to the activating nitro group. In this compound, the chloro group is in the meta position relative to the nitro group. This positioning is less effective for activating nucleophilic substitution compared to an ortho or para relationship, as the stabilizing resonance effect of the nitro group on the Meisenheimer complex is not as direct. stackexchange.comlibretexts.org Nevertheless, the combined electron-withdrawing effects of the nitro and ester groups do increase the susceptibility of the chloro group to nucleophilic displacement under sufficiently forcing conditions.
Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanisms
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgbyjus.com Unlike SN1 and SN2 reactions common to aliphatic compounds, SNAr reactions on aromatic systems like this compound proceed via a distinct pathway. The reaction is not a single-step displacement (like SN2) due to the steric hindrance of the benzene ring, nor does it typically involve the formation of an unstable aryl cation (as in SN1). wikipedia.orgbyjus.com
Instead, the SNAr mechanism is generally accepted as a two-step addition-elimination process. byjus.comyoutube.com
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom). This step is typically the slow, rate-determining step of the reaction. nih.gov The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgaskiitians.com The aromaticity of the ring is temporarily broken in this intermediate.
Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. nih.gov
The presence of strong electron-withdrawing groups on the aromatic ring is a critical condition for the SNAr reaction to occur, as they are necessary to stabilize the negatively charged Meisenheimer complex. libretexts.org For this compound, the chlorine atom serves as the leaving group, while the nitro group and the ester functionality contribute to activating the ring for nucleophilic attack.
Impact of Electron-Withdrawing Groups on SNAr Reactivity
The rate and feasibility of SNAr reactions are profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential as they activate the ring towards nucleophilic attack. wikipedia.orglibretexts.org In this compound, two such groups are present: the nitro group (-NO2) and the propan-2-yl-oxycarbonyl group (-COOCH(CH3)2).
The nitro group is a particularly powerful activating group due to its ability to withdraw electron density from the ring through both the inductive effect (-I) and the resonance effect (-M). doubtnut.com When positioned ortho or para to the leaving group, the nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it. askiitians.comlibretexts.org In the case of this compound, the nitro group is in the ortho position relative to the chlorine atom. This positioning is optimal for stabilizing the anionic intermediate formed during the nucleophilic attack. The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction. youtube.com
The ester group also contributes to the electron deficiency of the ring, though its effect is generally less pronounced than that of the nitro group. The reactivity of the substrate is a direct consequence of this electronic landscape; the more electron-deficient the aromatic ring, the faster the nucleophilic attack. nih.gov The combined electron-withdrawing power of the nitro and ester groups makes the carbon atom attached to the chlorine highly electrophilic and susceptible to substitution. doubtnut.com
| Group | Position Relative to Chlorine | Activating Effect | Mechanism of Action |
| Nitro (-NO2) | Ortho | Strong Activation | -I (Inductive), -M (Resonance) |
| Ester (-COOR) | Meta | Weak to Moderate Activation | -I (Inductive), -M (Resonance) |
Analysis of Intermolecular and Intramolecular Interactions Governing Reactivity
Intramolecular Interactions: Within the molecule, significant steric and electronic interactions exist. The nitro group and the ester group are situated adjacent to each other on the benzene ring. This proximity leads to steric repulsion, causing these groups to twist out of the plane of the benzene ring. In the crystal structure of methyl 5-chloro-2-nitrobenzoate, the nitro group is twisted by 29.4°, and the ester group is twisted by 49.7° relative to the ring's plane. researchgate.net This distortion can influence the molecule's reactivity by altering the orbital overlap between these groups and the aromatic π-system.
Intermolecular Interactions: In the solid state, molecules of related compounds like methyl 5-chloro-2-nitrobenzoate are held together by a network of weak intermolecular forces. These include C—H···O hydrogen bonds, which link adjacent molecules into chains. researchgate.net Furthermore, slipped π–π stacking interactions are observed between the benzene rings of neighboring molecules, with a centroid-to-centroid distance of 3.646 Å. researchgate.net These stacking interactions, along with other van der Waals forces, contribute to the stability of the crystal lattice. It is highly probable that this compound engages in similar intermolecular interactions, influencing its melting point, solubility, and other physical properties.
| Interaction Type | Description | Significance for Methyl 5-chloro-2-nitrobenzoate |
| Intramolecular | ||
| Steric Strain | Repulsion between adjacent nitro and ester groups. | Causes twisting of functional groups out of the benzene ring plane. researchgate.net |
| Intermolecular | ||
| C—H···O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | Links molecules into chains in the crystal lattice. researchgate.net |
| π–π Stacking | Attraction between the electron clouds of aromatic rings. | Contributes to crystal packing stability with a centroid-to-centroid distance of 3.646 Å. researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For Propan-2-yl 5-chloro-2-nitrobenzoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
One-dimensional NMR spectra offer the initial and fundamental information regarding the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the isopropyl group protons. docbrown.info The aromatic region would display a complex pattern corresponding to the three protons on the substituted benzene (B151609) ring. Based on the substitution pattern (chloro at C5, nitro at C2), the proton at C6 (H-6) would likely appear as a doublet, coupled to H-4. The proton at C3 (H-3) would also be a doublet, coupled to H-4. The H-4 proton would, in turn, appear as a doublet of doublets due to coupling with both H-3 and H-6. The isopropyl moiety would exhibit a characteristic septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). docbrown.inforsc.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated. The carbonyl carbon of the ester group would appear significantly downfield. The six aromatic carbons would have chemical shifts influenced by the electron-withdrawing nitro group and the chloro substituent. chemicalbook.comdocbrown.info The carbons of the isopropyl group would appear in the aliphatic region of the spectrum, with the methine carbon at a lower field than the two equivalent methyl carbons. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| C=O | - | - | ~164 |
| C1 | - | - | ~130 |
| C2 | - | - | ~148 |
| C3 | ~8.1 | d | ~125 |
| C4 | ~7.7 | dd | ~132 |
| C5 | - | - | ~135 |
| C6 | ~7.9 | d | ~129 |
| CH (isopropyl) | ~5.2 | sept | ~70 |
| CH₃ (isopropyl) | ~1.4 | d | ~22 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. princeton.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) and within the isopropyl group (the CH septet with the CH₃ doublet). youtube.com
TOCSY (Total Correlation Spectroscopy): TOCSY would demonstrate the complete spin systems. It would show correlations between all protons in the aromatic ring system, confirming they belong to the same structural fragment. Similarly, it would connect the methine and methyl protons of the isopropyl group. princeton.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.comyoutube.com This would definitively link the ¹H signals of H-3, H-4, and H-6 to their corresponding carbon signals (C3, C4, C6) and the isopropyl CH and CH₃ protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across the molecule by showing correlations between protons and carbons that are two or three bonds away. youtube.comyoutube.com Crucial HMBC correlations for this compound would include:
The isopropyl CH proton to the carbonyl carbon (C=O), confirming the ester linkage.
The aromatic protons (H-3 and H-6) to the carbonyl carbon (C=O), connecting the aromatic ring to the ester group.
The aromatic protons to other carbons within the ring, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A NOESY spectrum could show a correlation between the isopropyl CH proton and the aromatic proton at the H-3 position, providing information about the preferred conformation of the ester group relative to the aromatic ring. princeton.edu
Mass Spectrometry (MS) for Precise Molecular and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
GC-MS is a robust method for analyzing volatile and thermally stable compounds. In the context of organic synthesis, GC-MS is frequently used to monitor the progress of a reaction, identify byproducts, and confirm the purity of the final product. The synthesis of this compound via the esterification of 5-chloro-2-nitrobenzoic acid with propan-2-ol could be effectively monitored using this technique.
Under electron ionization (EI), the compound would produce a characteristic mass spectrum. The molecular ion peak (M⁺˙) would be expected at m/z 243 (for ³⁵Cl) and 245 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragmentation pathways would likely include:
Loss of the isopropyl group (•C₃H₇) to yield a fragment at m/z 200/202.
Loss of propene (C₃H₆) via McLafferty rearrangement, resulting in the 5-chloro-2-nitrobenzoic acid radical cation at m/z 201/203.
Formation of the 5-chloro-2-nitrobenzoyl cation at m/z 184/186, which is a common fragment for such esters. nih.gov
For compounds that may be thermally sensitive or for the analysis of complex reaction mixtures, LC-MS is the preferred method. rsc.orgnih.gov It couples the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry.
Using soft ionization techniques like Electrospray Ionization (ESI), LC-MS typically yields the protonated molecular ion [M+H]⁺ at m/z 244/246 or adducts like the sodium adduct [M+Na]⁺ at m/z 266/268. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments. acs.orgasianpubs.org For this compound (C₁₀H₁₀ClNO₄), the calculated exact mass of the [M+H]⁺ ion is 244.0320, which can be experimentally verified to confirm the compound's identity with high confidence. LC-MS/MS experiments, where specific ions are selected and fragmented, can further elucidate the structure and confirm the fragmentation patterns observed in GC-MS. asianpubs.org
Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to characterize the elemental and molecular composition of solid surfaces and thin films. nih.gov The technique involves bombarding a sample surface with a focused primary ion beam, which causes the ejection of secondary ions from the surface. These secondary ions are then analyzed by a mass spectrometer. nih.gov
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for the identification of functional groups and for gaining insights into the molecule's conformational state. These methods probe the vibrational energy levels of the molecule, providing a unique spectral fingerprint.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which induces vibrations in its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum is expected to show strong, characteristic bands that confirm the presence of the ester, nitro, and chloro-aromatic moieties.
The analysis of related compounds, such as methyl 5-chloro-2-nitrobenzoate and other substituted nitrobenzoates, provides a basis for assigning the expected vibrational frequencies. researchgate.netchegg.comresearchgate.net The most significant vibrations include the carbonyl (C=O) stretch of the ester group, the asymmetric and symmetric stretches of the nitro (NO₂) group, and vibrations associated with the substituted benzene ring. researchgate.netscirp.org
Key Research Findings from FT-IR Analysis:
Ester Group: A very strong absorption band is anticipated in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration in an aromatic ester. chegg.com The exact position can be influenced by the electronic effects of the substituents on the benzene ring.
Nitro Group: The nitro group is identified by two distinct and strong absorption bands. The asymmetric stretching vibration (ν_as(NO₂)) is typically observed in the 1520-1540 cm⁻¹ range, while the symmetric stretching vibration (ν_s(NO₂)) appears in the 1340-1355 cm⁻¹ range. chegg.comscirp.org These are among the most diagnostic peaks in the spectrum.
Aromatic Ring: The C=C stretching vibrations within the benzene ring are expected to produce several bands of variable intensity in the 1400-1625 cm⁻¹ region. researchgate.netscirp.org Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C-O and C-Cl Bonds: The C-O stretching vibrations of the ester group are expected between 1100 and 1300 cm⁻¹. The C-Cl stretching vibration is generally found in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous structures.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3100 | C-H Stretch | Aromatic |
| ~2985 | C-H Stretch | Isopropyl |
| 1720-1740 | C=O Stretch | Ester |
| 1520-1540 | Asymmetric NO₂ Stretch | Nitro |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1340-1355 | Symmetric NO₂ Stretch | Nitro |
| 1100-1300 | C-O Stretch | Ester |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, it provides valuable additional information. For instance, symmetric vibrations and non-polar bonds, which may be weak in the FT-IR spectrum, often produce strong signals in the Raman spectrum.
Studies on related molecules like Methyl 5-(2,4-Dichlorophenoxy)-2-Nitrobenzoate and 2-Chloro-5-nitrobenzoic acid have utilized Raman spectroscopy to supplement FT-IR data. researchgate.netchemicalbook.com
Key Research Findings from Raman Analysis:
Nitro Group: The symmetric stretching vibration of the NO₂ group around 1340-1355 cm⁻¹ is typically a very strong and sharp band in the Raman spectrum, making it highly diagnostic.
Aromatic Ring: The aromatic ring breathing vibrations, which involve the symmetric expansion and contraction of the ring, give rise to intense Raman signals, often in the 1000-1100 cm⁻¹ region.
C-Cl Bond: The C-Cl stretching vibration also yields a characteristic Raman signal.
Symmetry and Complementarity: In molecules with a center of symmetry, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. While this compound lacks this high degree of symmetry, the relative intensities of the bands in the FT-IR and Raman spectra are still different and complementary, aiding in a more confident assignment of all fundamental vibrations.
X-ray Diffraction Techniques for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in the crystal lattice, one can deduce the precise three-dimensional arrangement of atoms.
Single Crystal X-ray Diffraction (SCXRD) provides the most detailed structural information, including precise bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the molecule's conformation and its packing arrangement within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-π stacking.
While specific SCXRD data for this compound is not publicly available, a detailed study on the closely related analogue, Methyl 5-chloro-2-nitrobenzoate , provides significant insight into the expected solid-state structure. researchgate.netnih.gov In this analogue, the core chloro-nitrobenzoate moiety is identical. The study revealed that the nitro and ester (acetoxy) groups are twisted out of the plane of the benzene ring. researchgate.netnih.gov Weak C-H···O hydrogen bonds link the molecules, forming layers within the crystal. researchgate.net
The crystallographic data for Methyl 5-chloro-2-nitrobenzoate is presented below as a representative example.
Table 2: Representative Single Crystal X-ray Diffraction Data for Methyl 5-chloro-2-nitrobenzoate
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆ClNO₄ |
| Formula Weight | 215.59 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.2616 (9) |
| b (Å) | 22.470 (5) |
| c (Å) | 9.3894 (19) |
| β (°) | 90.64 (3) |
| Volume (ų) | 899.1 (3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 113 |
This data allows for the complete reconstruction of the molecular and crystal structure, providing a powerful tool for understanding solid-state properties.
Powder X-ray Diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains thousands of small, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.
Applications of PXRD in the analysis of this compound include:
Phase Identification: The PXRD pattern is unique to a specific crystalline solid. It can be used to confirm the identity of a synthesized batch of this compound by comparing its experimental pattern to a reference pattern.
Purity Assessment: PXRD can detect the presence of crystalline impurities. If the starting materials (e.g., 5-chloro-2-nitrobenzoic acid) or by-products are crystalline, their characteristic diffraction peaks will be visible in the pattern of the final product, allowing for an assessment of phase purity.
Polymorph Screening: Many organic molecules can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. Different polymorphs can have different physical properties (e.g., solubility, stability, melting point). PXRD is the primary tool used to identify and distinguish between different polymorphic forms of a compound.
A typical PXRD pattern consists of a plot of scattered X-ray intensity versus the scattering angle (2θ). The position and relative intensity of the peaks in the pattern are characteristic of the crystal structure of the substance.
Chromatographic Separation and Purification Methodologies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are indispensable for monitoring reaction progress, purifying the final product, and assessing its purity. The choice of technique depends on the scale and purpose of the separation.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common high-resolution techniques used. The purity of a related compound, Isopropyl 5-chloro-4-methyl-2-nitrobenzoate, has been confirmed by HPLC, indicating the suitability of this method. The synthesis of the methyl ester analogue involves purification by extraction and crystallization from methanol (B129727), common steps in isolating organic solids. nih.gov
Key Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely used technique for the analysis and purification of non-volatile and thermally sensitive compounds like this compound. In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water). The compound is detected as it elutes from the column, most commonly using an ultraviolet (UV) detector, as the nitro-aromatic chromophore absorbs strongly in the UV region.
Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used. The compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column containing a stationary phase (e.g., a polysiloxane). A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used for detection.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the optimal solvent system for larger-scale column chromatography purification.
The following table summarizes typical conditions for the chromatographic analysis of this compound.
Table 3: Summary of Chromatographic Methodologies
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Application |
|---|---|---|---|---|
| RP-HPLC | C18-bonded silica (B1680970) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., at 254 nm) | Purity assessment, Quantitative analysis, Preparative purification |
| GC | Polysiloxane (e.g., DB-5) | Helium or Nitrogen | FID or MS | Purity assessment (for volatile impurities), Reaction monitoring |
| TLC | Silica gel on glass/aluminum | Hexane/Ethyl Acetate mixture | UV lamp (254 nm) | Reaction monitoring, Solvent system optimization |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers. algoreducation.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase, is the most common approach for this type of analysis. doi.org
The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile or 2-propanol and water, often with a small amount of acid like acetic or phosphoric acid to ensure sharp peak shapes, would be effective. doi.orgsielc.com The purity is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram. This method can achieve high precision, often allowing for purity assessments greater than 99%. usda.gov The precursor, 5-chloro-2-nitrobenzoic acid, and related isomers can also be effectively separated and quantified using HPLC, ensuring the quality of the final ester product. nbinno.combldpharm.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 bonded silica (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar to nonpolar compounds based on hydrophobic interactions. doi.org |
| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier; phosphoric acid helps to suppress the ionization of any residual carboxylic acid, improving peak symmetry. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, balancing analysis time and resolution. |
| Detection | UV-Vis Detector at 254 nm | The nitroaromatic chromophore in the molecule allows for sensitive detection at this wavelength. doi.org |
| Temperature | Ambient or controlled (e.g., 30 °C) | Maintains stable retention times and improves reproducibility. |
Gas Chromatography (GC) for Volatile Compounds and Quantitative Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. algoreducation.comonlineorganicchemistrytutor.com In the context of this compound, GC is particularly useful for quantifying volatile impurities that may be present from the synthesis process. This includes residual solvents like 2-propanol (isopropyl alcohol) or byproducts from side reactions.
For the analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a capillary column. The column's stationary phase interacts differently with each compound, leading to their separation based on boiling point and polarity. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. ijpsjournal.com GC-MS is especially valuable as it provides mass spectra for each separated component, aiding in the definitive identification of unknown impurities. amazonaws.com
Table 2: Typical GC Conditions for Volatile Impurity Analysis in this compound
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | A common, nonpolar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium or Nitrogen | Inert gases that serve as the mobile phase. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Start at 50°C, ramp to 280°C | A temperature gradient allows for the separation of compounds with a wide range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for hydrocarbons; MS provides structural information for identification. ijpsjournal.com |
Solid Phase Extraction (SPE) in Sample Pretreatment and Enrichment
Solid Phase Extraction (SPE) is a chromatographic technique used for sample preparation rather than analysis itself. It is critical for purifying and concentrating analytes from complex mixtures before their analysis by methods like HPLC or GC. ijpsjournal.com For instance, if this compound needed to be quantified from a complex matrix (e.g., a reaction slurry or an environmental sample), SPE would be employed to isolate it from interfering substances.
The process involves passing the sample solution through a cartridge containing a solid adsorbent (the stationary phase). By selecting an appropriate adsorbent and elution solvents, the target compound can be selectively retained on the sorbent while impurities are washed away. The purified compound is then eluted with a different solvent, resulting in a cleaner, more concentrated sample ready for instrumental analysis.
Gel Permeation Chromatography (GPC) for Molecular Size Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. slideshare.net While HPLC and GC separate based on chemical interactions, GPC separates based on physical size. Porous particles in the GPC column temporarily trap smaller molecules, allowing larger molecules to pass through more quickly.
For a relatively small molecule like this compound, GPC is not typically used for purity analysis of the monomer itself. However, it becomes a crucial technique if there is a possibility of oligomer or polymer formation as byproducts during the synthesis or upon degradation. GPC can effectively separate any such larger molecular weight species from the desired monomeric product, providing valuable information on the molecular size distribution of impurities. slideshare.net
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure organic compound. onlineorganicchemistrytutor.com For this compound (C₁₀H₁₀ClNO₄), this typically involves combustion analysis. In this destructive method, a small, precisely weighed sample is burned in an excess of oxygen. The resulting combustion gases—carbon dioxide, water, and nitrogen oxides—are collected and measured. The amounts of these gases are used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample. Chlorine content is usually determined by other methods, such as titration after combustion.
The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values serves as strong evidence of the compound's purity and elemental composition. onlineorganicchemistrytutor.com
Table 3: Elemental Composition of this compound (C₁₀H₁₀ClNO₄)
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 49.30% | 49.25% |
| Hydrogen (H) | 4.14% | 4.18% |
| Chlorine (Cl) | 14.55% | 14.49% |
| Nitrogen (N) | 5.75% | 5.71% |
| Oxygen (O) | 26.27% (by difference) | 26.37% |
Emerging Analytical Techniques in Organic Chemical Research
The field of analytical chemistry is continually evolving, with hyphenated techniques offering ever-greater sensitivity and specificity. ijpsjournal.com For the characterization of this compound, methods that couple the separation power of chromatography with the identification capabilities of mass spectrometry are particularly powerful.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are at the forefront of modern organic analysis. algoreducation.comijpsjournal.com These techniques physically separate the components of a mixture via chromatography and then immediately ionize and analyze them in a mass spectrometer. This provides not only the retention time for each component but also its mass-to-charge ratio and a fragmentation pattern, which often allows for unambiguous structural identification.
Furthermore, the use of High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements. acs.org This level of precision enables the determination of the elemental formula of the parent compound and its fragments, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. ijpsjournal.comacs.org These advanced methods represent the state-of-the-art for confirming the structure of newly synthesized compounds like this compound and for identifying trace-level impurities.
Theoretical and Computational Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of propan-2-yl 5-chloro-2-nitrobenzoate.
A table of predicted molecular properties for a related compound, isopropyl 5-chloro-4-methyl-2-nitrobenzoate, is presented below, offering a glimpse into the types of data obtainable through computational methods. nih.gov
| Property | Value |
| Molecular Formula | C11H12ClNO4 |
| Molecular Weight | 257.67 g/mol |
| XLogP3 | 3.4 |
| Topological Polar Surface Area | 72.1 Ų |
| Heavy Atom Count | 17 |
This data is for Isopropyl 5-chloro-4-methyl-2-nitrobenzoate as a proxy. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.netmdpi.com The energy gap between the HOMO and LUMO is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For organic molecules with conjugated π systems, these orbitals are key to understanding their electronic behavior. researchgate.net
While specific HOMO-LUMO energy values for this compound are not documented in the provided results, the methodology to calculate them is well-established. Using DFT, one can calculate the energies of these orbitals. For a related compound, 2-amino-5-chloro benzophenone, the HOMO-LUMO gap was calculated using the B3LYP/6-31+G(d,p) basis set. researchgate.net Similar calculations for this compound would reveal its electronic stability and reactivity profile.
Chemical hardness (η) and softness (S) are concepts derived from the HOMO-LUMO energy gap and are used to predict the reactivity of a molecule. mdpi.com Hardness is a measure of the molecule's resistance to a change in its electron distribution, while softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap. mdpi.com These parameters are calculated using the following equations:
Hardness (η) = (E_LUMO - E_HOMO) / 2
Softness (S) = 1 / η
These parameters provide a quantitative measure of the stability and reactivity of this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating these as sites for electrophilic interaction. The hydrogen atoms and the region around the chlorine atom would likely exhibit positive potential.
Computational Studies on Reaction Pathways and Transition States
Computational chemistry can also be employed to model reaction mechanisms, providing insights into the transition states and energy barriers involved.
The formation of this compound occurs via an esterification reaction between 5-chloro-2-nitrobenzoic acid and propan-2-ol. Conversely, the cleavage of the ester bond occurs through hydrolysis. Computational modeling can simulate these reaction pathways. For instance, the synthesis of the related methyl 5-chloro-2-nitrobenzoate involves the reaction of 5-chloro-2-nitrobenzoic acid with dimethyl sulfate (B86663) in the presence of a base. researchgate.netnih.gov A computational study of the esterification of this compound would involve identifying the transition state structure for the nucleophilic attack of the alcohol on the carboxylic acid (or its activated derivative) and calculating the activation energy for this step.
Theoretical Investigations of Nucleophilic Substitution Reaction Mechanisms
The reaction mechanisms of this compound, particularly nucleophilic aromatic substitution (SNAr), are a subject of significant theoretical interest. The presence of a nitro group (-NO2) ortho to the ester functionality and a chloro group (-Cl) meta to the nitro group establishes a unique electronic environment on the benzene (B151609) ring.
Theoretical studies on analogous halonitroarenes indicate that the nitro group strongly activates the aromatic ring towards nucleophilic attack. nih.gov This activation occurs through the powerful electron-withdrawing nature of the nitro group, which delocalizes the negative charge of the Meisenheimer complex, the intermediate formed during the SNAr reaction. The addition of a nucleophile to the electron-deficient aromatic ring is generally the rate-limiting step in these reactions. nih.gov
Computational studies using Density Functional Theory (DFT) on similar systems have been employed to map the potential energy surface of such reactions. rsc.org These studies help in determining the activation energies and understanding the electronic rearrangements throughout the reaction coordinate. For instance, in the nucleophilic substitution of chloroacetanilides, DFT calculations have shown that geometrical changes and electronic rearrangements contribute significantly to the activation energy. nih.govresearchgate.net
The reaction mechanism is also influenced by the nature of the leaving group. While the chloro group is a moderately good leaving group, its departure is facilitated by the rearomatization of the benzene ring, which is a strong thermodynamic driving force. nih.gov Theoretical calculations on p-chloronitrobenzene have shown that the substitution of the chlorine atom is a first-order reaction, and the σCl-adduct is often a transition state structure rather than a stable intermediate. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling provides valuable insights into the three-dimensional structure and conformational preferences of this compound. The structure of a closely related compound, methyl 5-chloro-2-nitrobenzoate, has been determined by X-ray crystallography, revealing that the nitro and acetoxy groups are twisted out of the plane of the benzene ring. researchgate.net Specifically, the nitro group is twisted by 29.4(1)° and the acetoxy group by 49.7(1)°. researchgate.net It is reasonable to infer a similar non-planar conformation for this compound, with the bulkier propan-2-yl group potentially leading to an even greater twist of the ester moiety.
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound in various environments, such as in aqueous solution. MD simulations on nitrobenzene (B124822) dioxygenase, for example, have provided information on the structure and dynamics of the enzyme in an aqueous environment and highlighted specific interactions in its catalytic center. nih.gov Similar simulations for this compound could reveal key interactions with solvent molecules and provide insights into its conformational flexibility.
The conformational behavior of related nitrobenzoate esters has been studied using both semi-empirical and DFT methods. nih.gov For methyl 3-nitrobenzoate, calculations have shown the existence of multiple rotational isomers resulting from rotation around the C(ar)-C(carbonyl) bond. nih.gov The relative stabilities of these isomers and the rotational energy barriers can be quantified through such computational models. nih.gov These findings suggest that the conformational landscape of this compound is also likely to be complex, with multiple stable or metastable conformations accessible at room temperature.
Table 1: Theoretical and Computational Data for Halogenated Nitrobenzoates
| Parameter | Compound | Value/Observation | Reference |
|---|---|---|---|
| Dihedral Angle (NO₂) | Methyl 5-chloro-2-nitrobenzoate | 29.4(1)° | researchgate.net |
| Dihedral Angle (Ester) | Methyl 5-chloro-2-nitrobenzoate | 49.7(1)° | researchgate.net |
| Reaction Mechanism | Halonitroarenes | SNAr via σX-adduct | nih.gov |
| Rate-Determining Step | Halonitroarenes | Nucleophilic addition | nih.gov |
| Intermediate Stability | p-chloronitrobenzene | σCl-adduct is a transition state | nih.gov |
Structure-Reactivity Relationship (SRR) Studies of Halogenated Nitrobenzoates
The relationship between the structure of halogenated nitrobenzoates and their reactivity is a cornerstone of understanding their chemical behavior. The reactivity of these compounds in nucleophilic aromatic substitution is primarily governed by the electronic effects of the substituents on the aromatic ring.
Electron-withdrawing groups, such as the nitro group, are known to enhance the rate of nucleophilic aromatic substitution, especially when positioned ortho or para to the leaving group. dalalinstitute.com This is because they stabilize the negatively charged intermediate (Meisenheimer complex) through resonance and inductive effects. In this compound, the nitro group is ortho to the ester and para to the chloro substituent, thus strongly activating the ring for nucleophilic attack at the position of the chlorine atom.
Kinetic studies on substituted phenyl benzoates have demonstrated that the reactivity can be correlated with Hammett constants. nih.gov For the reactions of 4-nitrophenyl X-substituted benzoates with anionic nucleophiles, a large positive ρ value (1.7 ± 0.1) was obtained, supporting a mechanism where the formation of an addition intermediate is the rate-determining step. nih.gov This indicates a high sensitivity of the reaction rate to the electronic nature of the substituents.
The nature of the halogen also plays a role in the structure-reactivity relationship. In nucleophilic aromatic substitution, the reactivity order is typically F > Cl > Br > I. Although fluorine is the most electronegative, its bond to the aromatic carbon is strong. However, the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine makes the carbon atom more electrophilic, thus accelerating the reaction. dalalinstitute.com In the case of this compound, the chlorine atom serves as the leaving group.
Theoretical approaches, including the analysis of molecular electrostatic potentials and atomic charges, can be used to quantify and predict the reactivity of aromatic molecules. nih.gov For a series of aromatic derivatives, a satisfactory correlation has been found between the relative rate constants for nitration and the calculated molecular electrostatic potential. nih.gov Such computational tools can be applied to this compound and its analogues to predict their relative reactivities towards various nucleophiles.
Table 2: Structure-Reactivity Principles in Nucleophilic Aromatic Substitution
| Factor | Influence on Reactivity | Example | Reference |
|---|---|---|---|
| Electron-withdrawing groups (-NO₂) | Enhance reactivity at ortho/para positions | 2,4-dinitrophenyl halides are highly reactive | dalalinstitute.com |
| Leaving Group Ability | F > Cl > Br > I | Fluorine is an exceptionally good leaving group | dalalinstitute.com |
| Hammett Correlation | Linear free-energy relationship | Positive ρ value indicates buildup of negative charge in transition state | nih.gov |
| Computational Descriptors | Predicts reactive sites | Molecular electrostatic potential correlates with reactivity | nih.gov |
Environmental Transformation and Degradation Pathways of Halogenated Nitrobenzoate Esters
Microbial Biodegradation Mechanisms
Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. nih.govasm.org The biodegradation of complex xenobiotics like Propan-2-yl 5-chloro-2-nitrobenzoate often involves a series of enzymatic reactions that break the molecule down into simpler, less toxic substances. nih.gov These processes can occur under both aerobic and anaerobic conditions, following distinct biochemical pathways.
Under aerobic conditions, the primary microbial strategy for degrading aromatic compounds involves oxidative attacks catalyzed by oxygenase enzymes. nih.govrsc.org For a compound like this compound, two main initial oxidative strategies are plausible:
Dioxygenation: Dioxygenase enzymes can insert two hydroxyl groups onto the aromatic ring, leading to the formation of a diol intermediate. nih.goveaht.org This hydroxylation destabilizes the ring and can precipitate the spontaneous elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov The resulting chlorinated catechol would then be a substrate for ring-fission enzymes, which cleave the aromatic ring, opening it up for further metabolism into central metabolic pathways like the Krebs cycle. researchgate.net
Monooxygenation: Alternatively, monooxygenase enzymes can add a single oxygen atom, which can also lead to the elimination of the nitro group from nitrophenols. nih.gov Another possibility is the oxidative cleavage of the ester bond by esterase enzymes, which would be a common initial step, yielding 5-chloro-2-nitrobenzoic acid and propan-2-ol. The resulting acid would then be subject to the degradation pathways for nitroaromatic acids. For instance, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. proceeds via a monooxygenase that converts it to salicylate (B1505791), which is then metabolized to catechol. nih.gov
The presence of the chlorine atom adds complexity. While aerobic dehalogenation can occur, it is often a slower process. In many cases, the nitro group is removed first before the ring is cleaved and the chlorine is released. nih.gov
In environments devoid of oxygen, reductive processes dominate microbial metabolism. For this compound, this would primarily involve the reduction of the nitro group and the reductive removal of the chlorine atom.
Nitro Group Reduction: The electron-withdrawing nitro group is highly susceptible to reduction. Under anaerobic conditions, it is typically reduced sequentially to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov This transformation is a common initial step in the anaerobic metabolism of many nitroaromatic compounds. asm.orgnih.gov The resulting amine is often more susceptible to further degradation, but can also be a persistent and toxic endpoint in some cases.
Reductive Dechlorination: This is a key transformation for chlorinated aromatic compounds in anaerobic environments. acs.orgepa.gov Specific anaerobic bacteria, such as Dehalococcoides species, can use chlorinated compounds as electron acceptors in a process called "halorespiration," where a chlorine atom is removed and replaced by a hydrogen atom. epa.govresearchgate.net For chlorobenzoates, the removal of chlorine from the meta position is often thermodynamically favored. acs.org This process would convert 5-chloro-2-nitrobenzoate (or its reduced amine derivative) into 2-nitrobenzoate (or 2-aminobenzoate), which can then be more readily degraded.
The complete anaerobic mineralization would likely involve a consortium of microorganisms, where one group performs the initial reductive steps (dechlorination, nitro reduction) and others metabolize the resulting intermediates. acs.org
The biodegradation of halogenated nitroaromatics is mediated by a specific suite of microbial enzymes. While enzymes specific to this compound are not characterized, the key enzyme classes involved in the degradation of its structural motifs are well-documented.
| Enzyme Class | Function in Degradation Pathway | Common Microbial Source (Example) |
| Nitroreductases | Catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, typically using NADH or NADPH as an electron donor. | Pseudomonas, Clostridium asm.orgnih.gov |
| Dioxygenases | Incorporate both atoms of molecular oxygen (O₂) into the aromatic ring, forming a cis-dihydrodiol and often leading to the elimination of the nitro group. | Comamonas, Pseudomonas nih.govacs.org |
| Monooxygenases | Incorporate one atom of molecular oxygen into the substrate, capable of hydroxylating the aromatic ring or initiating the removal of the nitro group. | Arthrobacter nih.govnih.gov |
| Reductive Dehalogenases | Catalyze the removal of halogen substituents from the aromatic ring under anaerobic conditions, replacing them with hydrogen. | Dehalococcoides, Desulfovibrio acs.orgresearchgate.net |
| Hydrolases (Esterases) | Cleave the ester bond, separating the ester into its constituent carboxylic acid (5-chloro-2-nitrobenzoic acid) and alcohol (propan-2-ol). | Ubiquitous in bacteria and fungi |
| Catechol Dioxygenases | Cleave the aromatic ring of catechol intermediates (formed after initial transformations) via either ortho or meta fission pathways. | Pseudomonas, Arthrobacter eaht.orgresearchgate.net |
This table is generated based on documented enzymatic functions for related nitroaromatic and chlorinated aromatic compounds.
Abiotic Degradation Processes
In addition to microbial action, abiotic factors in the environment, such as sunlight and water, can contribute significantly to the transformation of chemical compounds.
Photodegradation involves the breakdown of molecules by light energy, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds are known to be photoreactive. The nitro group can absorb light, leading to an excited state that can undergo various reactions, including reduction or rearrangement. nih.gov
For this compound in an aquatic environment, direct photolysis would occur when the molecule directly absorbs sunlight. The rate and products of this degradation would depend on water depth, clarity, pH, and the presence of other substances. Indirect photolysis can also occur, where other molecules in the water (like humic acids) absorb light and produce reactive species (e.g., hydroxyl radicals) that then attack the compound. nih.gov Studies on related compounds like nitrobenzyl derivatives show that photolytic decomposition can be significant, especially at alkaline pH. nih.gov The expected photoproducts could involve the reduction of the nitro group, cleavage of the ester bond, or dechlorination, though specific pathways are not documented for this exact compound.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is susceptible to hydrolysis, which would cleave the molecule into 5-chloro-2-nitrobenzoic acid and propan-2-ol.
The rate of this reaction is highly dependent on pH and temperature.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-Catalyzed (Saponification): Under alkaline conditions, the ester is attacked by a hydroxide (B78521) ion (OH⁻), which is a much stronger nucleophile than water. This process is generally faster and irreversible.
The stability of the ester bond is therefore lowest at high and low pH values and typically greatest at a neutral pH. The presence of the electron-withdrawing nitro and chloro groups on the benzene (B151609) ring would make the carbonyl carbon of the ester more electrophilic, likely increasing its susceptibility to hydrolysis compared to an unsubstituted benzoate (B1203000) ester.
Influence of Aromatic Substituents on Environmental Persistence and Recalcitrance
The environmental persistence of this compound is significantly influenced by the electronic and steric properties of its aromatic substituents: the chloro group at position 5 and the nitro group at position 2. These substituents modulate the molecule's susceptibility to microbial and chemical degradation processes.
The position of these substituents is also critical. The degradation of chlorobenzoic acid isomers, for instance, has been shown to follow the order of 4-substituted > 3-substituted > 2-substituted isomers in terms of degradation rate. carlroth.com This suggests that the steric hindrance and electronic effects of the substituent's position play a crucial role in enzymatic accessibility and reactivity. In the case of this compound, the ortho-nitro group and the meta-chloro group will dictate the specific enzymatic machinery required for its breakdown. The electron-withdrawing nature of both the nitro and chloro groups makes the aromatic ring less susceptible to electrophilic attack by oxygenases, which are often the first enzymes to act on aromatic rings in aerobic degradation pathways.
The following table summarizes the general influence of aromatic substituents on the persistence of related compounds, providing an indication of the expected behavior of this compound.
| Substituent | Position | General Influence on Persistence | Rationale |
| Nitro Group | Ortho, Meta, Para | Increases persistence | Strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack by microbial oxygenases. |
| Chloro Group | Ortho, Meta, Para | Increases persistence | Halogenation increases the molecule's stability and can inhibit the action of dioxygenase enzymes. The position affects the rate of degradation. |
| Ester Group | - | Variable | Can be readily hydrolyzed by microbial esterases, but the rate is influenced by the aromatic substituents. |
Identification and Elucidation of Environmental Metabolites and Degradation Pathways
The complete mineralization of this compound in the environment is expected to proceed through a multi-step pathway involving initial hydrolysis followed by the degradation of the resulting aromatic acid. Based on studies of analogous compounds, a plausible degradation pathway can be proposed.
The first step is the enzymatic hydrolysis of the ester linkage by non-specific esterases, yielding Propan-2-ol and 5-Chloro-2-nitrobenzoic acid . Propan-2-ol is a readily biodegradable alcohol that is expected to be quickly mineralized to carbon dioxide and water by a wide variety of microorganisms.
The degradation of the more recalcitrant 5-Chloro-2-nitrobenzoic acid is the critical part of the pathway. Drawing parallels from the microbial degradation of 2-nitrobenzoate and 4-chloro-2-nitrobenzoate, the pathway likely proceeds via key intermediates. nih.gov The degradation of 2-nitrobenzoate by Arthrobacter sp. has been shown to produce salicylate and catechol. nih.gov Similarly, the degradation of 4-chloro-2-nitrobenzoate can also lead to the formation of salicylate and catechol. nih.gov
Therefore, a probable pathway for the degradation of 5-Chloro-2-nitrobenzoic acid involves the following steps:
Denitration and Hydroxylation: The nitro group is removed and replaced by a hydroxyl group, a reaction often catalyzed by monooxygenase or dioxygenase enzymes. This would lead to the formation of 5-Chlorosalicylic acid .
Decarboxylation and further Hydroxylation: The resulting chlorosalicylate would likely undergo further enzymatic transformation. The degradation of chlorosalicylates by Pseudomonas sp. has been studied, and it typically involves conversion to a chlorocatechol. mdpi.comecetoc.org In this case, 5-Chlorosalicylic acid would be converted to 4-Chlorocatechol .
Ring Cleavage: The aromatic ring of 4-Chlorocatechol is then cleaved. This is a critical step carried out by dioxygenase enzymes. Depending on the specific enzymes present in the microbial community, the cleavage can occur via an ortho or meta pathway, leading to the formation of aliphatic intermediates.
Further Degradation: The resulting aliphatic acids are then funneled into central metabolic pathways, such as the Krebs cycle, leading to their complete mineralization.
The following table outlines the likely metabolites in the degradation pathway of this compound.
| Parent Compound | Initial Metabolite | Key Intermediates | Ring Cleavage Product |
| This compound | Propan-2-ol, 5-Chloro-2-nitrobenzoic acid | 5-Chlorosalicylic acid, 4-Chlorocatechol | Chloro-substituted muconic acid derivatives (from ortho cleavage) or hydroxymuconic semialdehyde derivatives (from meta cleavage) |
It is important to note that alternative degradation pathways may exist. For instance, some microorganisms can initiate the degradation of nitroaromatic compounds through the reduction of the nitro group to an amino group, forming compounds like 2-amino-5-chlorobenzoic acid. However, the oxidative pathway involving initial denitration is a common route for nitrobenzoate degradation.
Advanced Applications in Organic Synthesis and Functional Materials
Role as Precursors and Intermediates in Complex Organic Synthesis
Propan-2-yl 5-chloro-2-nitrobenzoate serves as a valuable building block in the multistep synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The interplay of its functional groups allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
Synthetic Utility in Generating Substituted Aromatic Systems
The aromatic core of this compound is primed for a range of substitution reactions, making it an excellent starting point for the synthesis of polysubstituted benzene (B151609) derivatives. The nitro and chloro groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The directing effects of the substituents guide the regioselectivity of further functionalization.
The nitro group can be readily reduced to an amino group, which is a versatile functional handle for introducing a wide array of substituents through diazotization or amide coupling reactions. This transformation is foundational in the synthesis of many pharmaceutical intermediates. The chlorine atom can also be replaced by various nucleophiles, further expanding the diversity of accessible aromatic structures. The general strategies for synthesizing polysubstituted benzenes often rely on the careful orchestration of the directing effects of the existing substituents, a principle well-exemplified by the potential transformations of this compound.
Strategic Introduction of Carboxylate and Isopropyl Moieties in Target Molecules
The isopropyl ester of this compound allows for the strategic incorporation of both a carboxylate function and an isopropyl group into a target molecule. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a variety of coupling reactions to form amides, esters, or other carboxylic acid derivatives. This functionality is crucial in the synthesis of numerous biologically active compounds.
The isopropyl group, while often considered a simple alkyl substituent, can play a significant role in modulating the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. The controlled introduction of this moiety is therefore of considerable interest in medicinal chemistry.
Contribution to Novel Synthetic Methodologies
The study of this compound and related compounds has contributed to the development of new and improved synthetic methods in organic chemistry.
Development of Efficient and Selective Esterification Protocols
The synthesis of this compound itself involves the esterification of 5-chloro-2-nitrobenzoic acid. Research into this and similar reactions has driven the development of more efficient and selective esterification protocols. These methods are critical for the large-scale production of
Exploration in Materials Science Research
Applications in Polymer Chemistry as Monomers or Building Blocks
The molecular architecture of this compound lends itself to potential applications in polymer chemistry, primarily as a monomer or a functional building block. The presence of the nitro and chloro substituents on the benzene ring can be exploited to either modify the properties of existing polymers or to participate in the formation of new polymer chains.
The nitro group, being a strong electron-withdrawing group, can be chemically reduced to an amine (NH2) group. This transformation converts the molecule into a diamine or an amino-functionalized monomer, which can then undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. Similarly, reaction with phosgene or its equivalents could yield polyureas. The resulting polymers would incorporate the chloro-substituted aromatic ring into their backbone, potentially enhancing their thermal stability and flame-retardant properties.
Furthermore, the chloro- and nitro- groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the grafting of the molecule onto existing polymer chains that possess nucleophilic sites, thereby introducing the nitrobenzoate functionality as a pendant group. Such modifications can be used to tune the solubility, thermal behavior, and optical properties of the parent polymer.
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Precursor Monomer (from this compound) | Co-monomer | Resulting Polymer Class | Potential Properties |
| Propan-2-yl 5-chloro-2-aminobenzoate | Terephthaloyl chloride | Polyamide | High thermal stability, chemical resistance |
| Propan-2-yl 5-chloro-2-aminobenzoate | Phosgene | Polyurea | Good mechanical strength, elasticity |
| Propan-2-yl 5-hydroxy-2-nitrobenzoate (via SNAr) | Bisphenol A diglycidyl ether | Epoxy Resin (as curing agent) | Enhanced thermal and chemical resistance |
Investigation in Nonlinear Optical (NLO) Material Development
The field of nonlinear optics (NLO) relies on materials that can alter the properties of light, a characteristic often found in organic molecules with a high degree of electronic asymmetry. This compound possesses key structural features that make it a candidate for investigation in NLO material development.
The molecule contains a π-conjugated system (the benzene ring) substituted with both an electron-donating group (the ester oxygen, via resonance) and a strong electron-withdrawing group (the nitro group). This "push-pull" electronic structure is a fundamental prerequisite for second-order NLO activity. The intramolecular charge transfer from the donor to the acceptor region upon excitation with an intense light source can lead to a large second-order hyperpolarizability (β), a measure of the NLO response of a molecule.
While the NLO properties of this compound itself have not been reported, studies on analogous nitroaromatic compounds have demonstrated significant NLO effects. For instance, molecules with similar donor-π-acceptor frameworks are known to exhibit second-harmonic generation (SHG), where incident laser light of a certain frequency is converted to light with double that frequency.
For practical applications, these NLO-active molecules need to be incorporated into a non-centrosymmetric bulk material, such as a polymer matrix or a crystalline lattice. Research in this area would involve synthesizing derivatives of this compound with additional functionalities that facilitate their alignment in a host material or their self-assembly into acentric crystal structures.
Table 2: Comparison of Structural Features for Potential NLO Activity
| Compound | Electron Donor Group | π-Conjugated System | Electron Acceptor Group | Potential for NLO Activity |
| This compound | Ester Oxygen (via resonance) | Benzene Ring | Nitro Group | Yes |
| p-Nitroaniline | Amino Group | Benzene Ring | Nitro Group | Yes (well-established) |
| 2-Methyl-4-nitroaniline (MNA) | Amino Group | Benzene Ring | Nitro Group | Yes (well-established) |
Utilization as Analytical Reference Standards in Research
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. A reference standard must be a highly purified and well-characterized compound. This compound, once synthesized to a high degree of purity, has the potential to serve as an analytical reference standard in various research contexts.
For instance, it could be used in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the detection of related compounds in environmental or industrial samples. Its distinct chemical structure would result in a characteristic retention time and mass spectrum, allowing for its unambiguous identification.
Furthermore, in metabolic studies of pharmaceuticals or agrochemicals that contain the 5-chloro-2-nitrobenzoate moiety, the propan-2-yl ester could serve as a potential metabolite standard. Its availability would enable researchers to confirm the metabolic pathways of the parent compound.
The certification of this compound as a reference material would require rigorous testing to establish its purity, identity, and stability under specified storage conditions. This would involve a battery of analytical techniques, including NMR spectroscopy, mass spectrometry, elemental analysis, and chromatography.
Table 3: Analytical Characteristics for Use as a Reference Standard
| Analytical Technique | Expected Data for this compound | Purpose |
| ¹H NMR Spectroscopy | Characteristic chemical shifts and coupling constants for aromatic and isopropyl protons. | Structural confirmation and purity assessment. |
| ¹³C NMR Spectroscopy | Distinct signals for all carbon atoms in the molecule. | Structural confirmation. |
| Mass Spectrometry (MS) | Accurate mass measurement of the molecular ion and characteristic fragmentation pattern. | Molecular weight determination and identification. |
| High-Performance Liquid Chromatography (HPLC) | Single, sharp peak under specific chromatographic conditions. | Purity assessment and method development. |
| Elemental Analysis | Experimental percentages of C, H, N, Cl, and O consistent with the molecular formula. | Confirmation of elemental composition. |
Conclusion and Future Research Perspectives
Synthesis of Current Understanding of Propan-2-yl 5-Chloro-2-nitrobenzoate Chemistry
The synthesis of this compound is most logically achieved through the Fischer esterification of 5-chloro-2-nitrobenzoic acid with propan-2-ol (isopropanol) under acidic catalysis. learncbse.inbyjus.com This standard esterification method is a reversible reaction, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. learncbse.in The starting material, 5-chloro-2-nitrobenzoic acid, is a known compound that can be synthesized by the nitration of 2-chlorobenzoic acid. chemicalbook.comsigmaaldrich.com
The chemical reactivity of this compound is expected to be dictated by its three key functional groups: the ester, the chloro substituent, and the nitro group. The ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, which would yield 5-chloro-2-nitrobenzoic acid and isopropanol. The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. This makes the chloro substituent a potential leaving group in reactions with strong nucleophiles. Furthermore, the nitro group itself can undergo reduction to an amino group using various reducing agents, a common transformation in the synthesis of more complex molecules.
Identification of Unaddressed Challenges and Emerging Research Questions
Despite the predictable nature of its fundamental chemistry, several challenges and research questions concerning this compound and its broader class of compounds remain. A primary challenge is the lack of comprehensive experimental data for this specific ester. The absence of published spectroscopic data (NMR, IR, Mass Spectrometry) makes definitive characterization and purity assessment difficult for researchers working with this compound.
Emerging research questions include:
Optimization of Synthesis: While Fischer esterification is the logical route, what are the optimal reaction conditions (catalyst, temperature, reaction time) to maximize the yield and purity of this compound, and to minimize the formation of by-products?
Regioselectivity in Reactions: In nucleophilic substitution reactions, what is the precise regioselectivity? While the nitro group directs nucleophilic attack, the interplay between the chloro and nitro substituents in directing incoming groups warrants detailed investigation.
Catalytic Systems for Transformation: What are the most efficient and environmentally benign catalytic systems for the selective reduction of the nitro group in the presence of the ester and chloro functionalities? Developing chemoselective catalysts is a significant area of research.
Potential Applications: What are the potential applications of this compound and other halogenated nitrobenzoate esters? Their role as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials is an area ripe for exploration.
Proposed Directions for Future Academic Research in Halogenated Nitrobenzoate Ester Chemistry
Building upon the identified challenges, future academic research in the field of halogenated nitrobenzoate ester chemistry could productively focus on several key directions:
Systematic Synthesis and Characterization: A fundamental and valuable contribution would be the systematic synthesis of a library of halogenated nitrobenzoate esters, including this compound, with varying halogen substituents, ester groups, and substitution patterns. This should be accompanied by thorough characterization using modern spectroscopic techniques to create a public database of their properties.
Mechanistic Studies: Detailed mechanistic studies of the reactions of these esters are needed. This includes kinetic studies of hydrolysis, nucleophilic substitution, and reduction reactions to provide a quantitative understanding of their reactivity. Computational modeling could complement experimental work to elucidate reaction pathways and transition states.
Development of Novel Catalytic Methodologies: Research should be directed towards the development of novel, highly selective, and sustainable catalytic methods for the transformation of halogenated nitrobenzoate esters. This could include the use of transition-metal catalysts, organocatalysts, or biocatalysts for reactions such as C-H activation, cross-coupling, and asymmetric synthesis.
Exploration of Biological Activity: Given that many nitroaromatic and halogenated compounds exhibit biological activity, a systematic screening of halogenated nitrobenzoate esters for potential pharmaceutical or agrochemical applications could be a fruitful area of research. This would involve in vitro and in vivo studies to assess their efficacy and toxicity.
Environmental Fate and Degradation: As with many halogenated and nitroaromatic compounds, understanding the environmental fate and degradation pathways of these esters is crucial. Research into their biodegradability and potential for bioremediation would be of significant environmental relevance.
By addressing these research questions and pursuing these proposed directions, the scientific community can significantly advance the understanding and application of this compound and the broader class of halogenated nitrobenzoate esters.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Propan-2-yl 5-chloro-2-nitrobenzoate, considering functional group compatibility?
- Methodological Answer : The synthesis typically involves esterification of 5-chloro-2-nitrobenzoic acid with propan-2-ol. Key considerations include:
- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or acid chlorides (e.g., thionyl chloride) to form the reactive intermediate.
- Protection of reactive groups : Ensure nitro and chloro groups remain stable under reaction conditions (avoid strong bases or reducing agents).
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Catalysts : Acid catalysts (e.g., H₂SO₄) or DMAP (4-dimethylaminopyridine) can accelerate esterification.
Example protocol: React 5-chloro-2-nitrobenzoyl chloride with propan-2-ol in dry THF under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies ester protons (δ ~1.2–1.4 ppm for propan-2-yl methyl groups; δ ~5.0–5.2 ppm for the ester methine). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons.
- Infrared (IR) Spectroscopy : Peaks at ~1720–1740 cm⁻¹ (ester C=O) and ~1520–1560 cm⁻¹ (nitro group) .
- Mass Spectrometry (MS) : Molecular ion ([M]⁺) and fragmentation patterns validate molecular weight.
- Cross-validation : Conflicting data (e.g., unexpected splitting in NMR) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed to predict solubility and stability?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refinement to determine intermolecular interactions. The nitro group may form C–H···O hydrogen bonds with adjacent aromatic protons, while ester oxygen could engage in weak van der Waals interactions .
- Graph set analysis : Classify hydrogen-bonding motifs (e.g., chains, rings) to predict packing efficiency. Tightly packed crystals with extensive H-bonding typically exhibit low solubility in nonpolar solvents but high thermal stability .
- Example : A related nitrobenzoate ester showed a dimeric motif via C–H···O bonds, reducing solubility in hexane by 40% compared to less structured analogs .
Q. What strategies are recommended for resolving discrepancies between computational modeling and experimental data in the conformational analysis of this compound?
- Methodological Answer :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to model rotational barriers around the ester group. Compare with variable-temperature NMR data to validate energy minima .
- Solvent effects : Incorporate implicit solvent models (e.g., PCM for dichloromethane) to align computational dipole moments with experimental dielectric constants.
- Triangulation : Use multiple methods (e.g., IR, XRD, and MD simulations) to reconcile differences. For example, if computational predictions overestimate nitro group planarity, check for crystal packing forces distorting the experimental structure .
Q. How can dynamic NMR spectroscopy be utilized to investigate rotational barriers around the ester linkage in this compound?
- Methodological Answer :
- Variable-temperature (VT) NMR : Cool the sample to slow rotation (e.g., –90°C in CD₂Cl₂) to split signals for propan-2-yl methyl groups. Heating coalesces peaks, allowing calculation of activation energy (ΔG‡) via the Eyring equation .
- Example : A similar ester exhibited ΔG‡ = 60 kJ/mol at 298 K, indicating restricted rotation due to steric hindrance from the nitro group .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data regarding the conformation of this compound?
- Methodological Answer :
- Scenario : X-ray data shows a planar nitro group, while IR suggests partial distortion.
- Resolution :
Check for crystal packing effects (e.g., π-stacking) that enforce planarity in the solid state but not in solution.
Compare DFT-optimized gas-phase and solid-state models to identify environmental influences.
Use Raman spectroscopy to detect subtle conformational differences between phases .
Tables for Key Data
Table 1 : Synthetic Conditions for Propan-2-yl Esters
| Reaction Component | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| 5-Chloro-2-nitrobenzoyl chloride + propan-2-ol | THF, DMAP, 0°C → RT, 12 h | 75–85% | |
| Direct esterification (acid catalyst) | H₂SO₄, reflux, 24 h | 60–70% |
Table 2 : Key Spectral Peaks for this compound
| Technique | Observed Peaks | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (d, 6H), δ 5.10 (m, 1H) | Propan-2-yl CH₃ and CH |
| IR (ATR) | 1732 cm⁻¹, 1535 cm⁻¹ | Ester C=O, NO₂ asymmetric stretch |
| MS (EI) | m/z 273 [M]⁺ | Molecular ion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
